N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Overview
Description
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound features a piperidine ring attached to a pyrimidine moiety, making it a valuable scaffold for the development of bioactive molecules.
Biochemical Analysis
Biochemical Properties
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several key enzymes and proteins, influencing their function and activity. For instance, it has been shown to interact with protein kinases, which are essential for regulating cellular processes such as growth, differentiation, and apoptosis. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation. By altering the activity of this pathway, this compound can induce changes in gene expression profiles and metabolic activities within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of its use. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term impact on cellular functions. Over time, this compound may undergo degradation, which can affect its efficacy and potency. Studies have shown that this compound remains stable under specific storage conditions, but its activity may diminish with prolonged exposure to light or heat. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular functions, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and effectively modulate target pathways. At higher doses, it can induce toxic or adverse effects, such as cellular apoptosis or necrosis. Threshold effects have been observed, where a specific concentration of this compound is required to achieve a significant biological response. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter metabolite levels within cells. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, influencing its localization and accumulation in different cellular compartments. The interaction with transporters such as ABC transporters can affect the intracellular concentration and bioavailability of this compound .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of piperidine derivatives with pyrimidine precursors. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated pyrimidine under basic conditions. The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyrimidines, piperidine derivatives, polar aprotic solvents (DMF, DMSO).
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also ATP-competitive inhibitors of protein kinases and share a similar piperidine-pyrimidine scaffold.
N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride: This compound features a trifluoromethyl group, which can enhance its binding affinity and selectivity for certain targets.
Uniqueness
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and bioavailability. Its ability to act as a potent inhibitor of protein kinases with high selectivity makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;;/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEYIUJJXHLUPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593240 | |
Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63260-58-2 | |
Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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